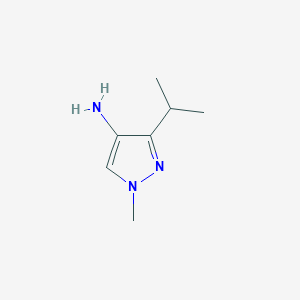![molecular formula C12H11ClFN3 B1467322 6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 1111850-01-1](/img/structure/B1467322.png)
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
6-Chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine (6-Cl-FMP) is an organic compound that has been used in scientific research for various purposes. It is a versatile compound that has a wide range of applications in biochemistry, pharmacology, and other fields. 6-Cl-FMP is an important compound for scientists to study because of its unique properties and its ability to be used in a variety of experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactivity
The chemical structure and reactivity of compounds similar to 6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine have been the subject of various studies. Research on heterocyclic halogeno compounds with nucleophiles has revealed insights into ring transformations and aminations. Such reactions involve meta-rearrangement and conversions leading to the formation of aminopyrimidines, indicating the versatile reactivity of these compounds for synthesizing novel derivatives (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal and Molecular Structure
Studies on the crystal and molecular structure of benzyl-substituted pyrimidinyl amines have confirmed the conformational differences and substantial hydrogen-bonding interactions. Such analyses contribute to understanding the structural basis of the compounds' reactivity and potential interactions with biological targets (Odell, McCluskey, Failes, & Tiekink, 2007).
Regioselectivity in Chemical Reactions
Investigations into the regioselectivity of reactions involving bromo-dichloro-methylpyrimidine with ammonia have highlighted the formation of specific aminopyrimidines. This research is crucial for designing synthesis pathways that target particular isomers or derivatives for various applications, including medicinal chemistry (Doulah et al., 2014).
Anti-HIV-1 Evaluation
Some novel analogs of pyrimidine derivatives have been synthesized and evaluated for their activity against HIV-1. This demonstrates the potential therapeutic applications of such compounds in antiviral research, offering a foundation for developing new drugs against HIV (Loksha, Pedersen, Loddo, & la Colla, 2016).
Synthesis and Biological Activity
The synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their subsequent deacetylation has been studied, revealing pronounced antituberculous effects. Such compounds' synthesis and evaluation highlight the potential for developing new antimicrobial agents (Erkin & Krutikov, 2007).
Eigenschaften
IUPAC Name |
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-3-2-4-10(14)5-9/h2-6H,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHHWCCDDXMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)


![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)

![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B1467251.png)

![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)


![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)